Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate

C–H borylation regioselectivity aryl phosphonate

Regioisomeric contamination in biaryl phosphonate synthesis compromises coupling efficiency and final product purity. This building block provides a single, defined meta-boronic ester that eliminates isomeric separation steps. - Enables one-pot Ir-catalyzed C-H borylation/Suzuki-Miyaura coupling without intermediate purification. - Consistent ≥95% purity across batches; stock held in multiple warehouses for rapid dispatch.

Molecular Formula C16H26BO5P
Molecular Weight 340.2 g/mol
Cat. No. B12074969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate
Molecular FormulaC16H26BO5P
Molecular Weight340.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)P(=O)(OCC)OCC
InChIInChI=1S/C16H26BO5P/c1-7-19-23(18,20-8-2)14-11-9-10-13(12-14)17-21-15(3,4)16(5,6)22-17/h9-12H,7-8H2,1-6H3
InChIKeyCLYFVWKXJPDFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate – Overview


Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate (CAS 914656-99-8) is a heterobifunctional building block that combines a phosphonate ester with a pinacol boronic ester on a single aromatic ring. This compound functions as a nucleophilic partner in palladium-catalyzed Suzuki–Miyaura cross-coupling, enabling the direct installation of a phosphonate group into biaryl frameworks without requiring separate phosphonation steps [1]. Its defining feature—the 1,3-substitution pattern (meta-phosphonate boronic ester)—distinguishes it from other isomers and opens up a synthesis route based on highly regioselective iridium-catalyzed C–H borylation of 3-substituted aryl phosphonates, which yields the meta-borylated product as the sole regioisomer [2].

Regioselective C–H borylation Single meta-phosphonate boronic ester as sole regioisomer; no isomer separation required
Telescoped cross-coupling ready Direct integration into one-pot Suzuki–Miyaura sequence without intermediate purification
Defined phosphonate geometry Meta-substitution pattern supports consistent biaryl phosphonate library construction

Why Generic Substitution Fails


A phosphonate-substituted phenylboronic ester cannot be replaced by an electronic or positional isomer without altering cross-coupling regioselectivity and downstream functional-group tolerance. Direct C–H borylation of diethyl phenylphosphonate yields a statistical mixture of 3-, 3,5-, and 4-boryl regioisomers, requiring tedious chromatographic separation and reducing overall process efficiency [1]. In contrast, 3-substituted aryl phosphonates undergo regioselective C–H borylation to afford the meta-phosphonate boronic ester as the sole product, eliminating isomeric contamination that would compromise subsequent catalytic steps [2]. Using the ortho-isomer (2-boryl) introduces steric congestion that retards oxidative addition; using the para-isomer (4-boryl) alters electronic conjugation and coupling partner selectivity. These regioisomeric differences directly impact coupling yields, catalyst loading, and the purity of the final biaryl phosphonate product.

Target meta-isomer
Regioselective meta-borylation; single isomer; efficient cross-coupling; phosphonate in preferred geometry
Alternative isomers
Ortho: steric hindrance, lower reactivity. Para: altered electronics, different coupling selectivity. Unsubstituted: statistical mixture requiring separation.

Quantitative Differentiation Evidence


C–H Borylation Regioselectivity

Iridium-catalyzed C–H borylation of diethyl phenylphosphonate using [Ir(COD)(OMe)]₂/tmphen (2.5 mol% Ir, 50 °C, 1 h) achieves complete conversion but yields a nonselective mixture of 3-, 3,5-, and 4-borylated regioisomers that requires chromatographic separation [1]. In contrast, 3-substituted aryl phosphonates—including the methyl ester, methyl, and trifluoromethyl derivatives—undergo highly regioselective C–H borylation under identical conditions to afford the corresponding meta-phosphonate boronic ester as the sole regioisomer in high conversions, eliminating the need for isomer separation [1]. While the exact conversion for the target compound was not separately reported, the 3-methyl-substituted analogue achieved 100% conversion and 75% isolated yield of the Suzuki–Miyaura cross-coupled product after coupling with 4-bromotoluene, demonstrating the viability of this regioisomerically pure building block [1].

C–H Borylation Regioselectivity
Cross-study comparable
Single regioisomer (meta) vs statistical mixture (3-, 3,5-, 4-boryl)
Eliminates chromatographic separation step
Ir-catalyzed borylation on 3-substituted phosphonate substrate
C–H borylation regioselectivity aryl phosphonate

Suzuki–Miyaura Coupling Efficiency

The ortho-phosphonate phenylboronic ester (2-substituted isomer) was successfully employed in Suzuki–Miyaura cross-coupling with a range of aryl bromides using the KITPHOS ligand system at low catalyst loadings (0.5–1.0 mol% Pd), achieving moderate to good yields [1]. However, the ortho-isomer requires a two-step synthesis from 1-bromo-2-iodobenzene via palladium-catalyzed borylation [1], whereas the target meta-isomer can be directly accessed via regioselective C–H borylation of 3-substituted phosphonates without pre-functionalized aryl halide starting materials [2]. Comparative coupling yields for the meta-isomer were demonstrated with the 3-methyl phosphonate analogue: coupling with 4-bromotoluene gave 75% isolated yield [2]. Although a direct head-to-head coupling comparison between ortho- and meta-isomers is not available in a single study, the meta-isomer benefits from a shorter synthetic route (direct C–H borylation vs. two-step halogenation/borylation) and avoids steric hindrance issues associated with ortho-substitution.

Suzuki–Miyaura Coupling
Cross-study comparable
75% yield, one-step borylation route
Reduced step count and precursor cost
3-methyl analogue data; direct head-to-head unavailable
Suzuki–Miyaura cross-coupling phosphonate comparative reactivity

Commercial Purity Benchmarking

The target compound is commercially available from multiple suppliers with certified purity levels of 95% (AKSci, Fluorochem, Chemenu) and 98% (001chemical) . This consistent purity across independent vendors indicates a well-validated production process. In comparison, structurally related phosphonate boronic esters such as diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate (para-isomer) are less commonly stocked and often require custom synthesis quotes, with no publicly listed purity data from major suppliers. The availability of the meta-isomer at defined purity levels simplifies procurement and enables direct use without additional purification.

Commercial Purity
Supplier data
95–98% assay (multi-vendor)
Reduces in-house QC requirement
Para-isomer purity not publicly listed
commercial purity quality control building block

Predicted Physicochemical Properties

The target compound has a predicted density of 1.10 ± 0.1 g/cm³ and a predicted boiling point of 431.3 ± 28.0 °C . These values are consistent with other pinacol boronic ester-substituted aryl phosphonates and indicate a stable, non-volatile liquid or low-melting solid at ambient conditions. The molecular weight of 340.16 g/mol places it in a range that is easily handled by standard laboratory techniques. While predicted values cannot replace experimental measurements, they provide a baseline for assessing shipping, storage, and formulation requirements relative to lighter or more volatile alternatives such as diethyl (4-bromophenyl)phosphonate (MW 293.1 g/mol, b.p. ~340 °C), which lacks the boronic ester functionality required for direct cross-coupling.

Predicted Properties
Class-level inference
Density 1.10 g/cm³, b.p. 431 °C (predicted)
Higher thermal stability baseline
ACD/Labs prediction; not experimentally confirmed
physicochemical properties predicted data handling

Optimal Application Scenarios


Biaryl Monophosphonate Library Synthesis

The target compound serves as a key intermediate in an integrated two-step, one-pot sequence: iridium-catalyzed C–H borylation of the corresponding 3-substituted aryl phosphonate followed by palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl halides without purification of the intermediate boronic ester [1]. This telescoped protocol is particularly valuable for medicinal chemistry groups generating diverse biaryl phosphonate libraries, as it minimizes handling losses and accelerates structure–activity relationship (SAR) exploration. The meta-substitution pattern ensures that the phosphonate group is positioned for optimal binding interactions in target proteins where para-substitution would be geometrically incompatible.

Phosphonate-Containing Ligand Synthesis

Biaryl monophosphonates derived from this building block are precursors to phosphine ligands used in transition-metal catalysis [1]. The meta-connectivity places the phosphonate-derived phosphine at a defined distance and orientation relative to the biaryl axis, which is critical for achieving high enantioselectivity in asymmetric hydrogenation and cross-coupling reactions. Procurement of the regioisomerically pure meta-boronic ester ensures that the resulting phosphine ligand library is uniform, avoiding contamination by para- or ortho-isomers that could produce catalysts with divergent selectivity profiles.

Agrochemical and Pharmaceutical Intermediate

The compound's dual functionality—phosphonate ester for bioisosteric replacement of carboxylic acids or phosphate groups, and boronic ester for C–C bond formation—makes it a strategic building block for synthesizing phosphonate-containing drug candidates and crop protection agents [1]. In antibiotic resistance programs, biaryl phosphonates have been explored as leads; the meta-substitution pattern inherent in this building block matches the geometry found in several bioactive natural phosphonates. Using the pre-assembled building block eliminates the need for late-stage phosphonation, which often suffers from low yields and functional-group incompatibility.

Application
Selection Property
Validation Focus
Biaryl monophosphonate library synthesis
Regioisomerically pure meta-boronic ester for telescoped C–H borylation/Suzuki sequence
Verify coupling efficiency and absence of isomeric contamination in library compounds
Phosphine ligand precursor synthesis
Defined meta-connectivity ensures consistent ligand geometry for asymmetric catalysis
Confirm enantioselectivity outcomes are not compromised by regioisomeric impurities
Phosphonate-containing drug/agrochemical intermediate
Dual phosphonate and boronic ester handles enable modular biaryl construction
Assess functional group compatibility and late-stage diversification potential
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